2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide is a synthetic compound that belongs to the class of chloroacetamide derivatives. It features a unique molecular structure that includes a cyclopropyl group and an oxadiazole moiety, which contribute to its potential biological activities. This compound is primarily researched for its applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound is synthesized through various chemical reactions and is available from chemical suppliers and research institutions. It has been referenced in patent literature and scientific studies, indicating its relevance in ongoing research efforts.
This compound can be classified as:
The synthesis of 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity.
The molecular formula of 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide is . Its structural features include:
Key structural data includes:
The compound can undergo various chemical reactions typical for amides and oxadiazoles, including:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced biological activity. Reaction conditions must be optimized to favor desired pathways while minimizing side reactions.
The mechanism of action for 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide involves:
Studies indicate that compounds with similar structures can modulate signaling pathways and gene expression by interfering with transcription factors or other regulatory proteins.
Relevant data from studies indicate that these properties influence the compound's bioavailability and pharmacokinetics.
2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological contexts, highlighting its importance in drug discovery initiatives.
The synthesis of 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide requires a convergent retrosynthetic strategy, dissecting the molecule into three key fragments: the 2-chlorophenyl-substituted oxadiazole core, the cyclopropylamine moiety, and the chloroacetyl electrophile. Retrosynthetic analysis (Figure 1) reveals 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methanamine as a critical intermediate, allowing sequential coupling with cyclopropane via nucleophilic substitution, followed by N-chloroacetylation [3] [6]. Industrial implementation favors a convergent pathway where fragments are synthesized in parallel (e.g., cyclopropane derivation and oxadiazole ring formation occur independently) before final assembly. This minimizes cumulative yield losses compared to linear sequences—critical given the typical 70–85% yields per step in heterocyclic synthesis . Atom economy is enhanced using 2-chlorophenylacetic acid as the oxadiazole precursor, avoiding extraneous protecting groups.
Table 1: Retrosynthetic Disconnections for Target Compound
Target Bond | Disconnection | Synthon A | Synthon B |
---|---|---|---|
N–CH₂ (oxadiazole) | N-alkylation | Chloroacetyl chloride | N-cyclopropyl-1,3,4-oxadiazol-2-methanamine |
N–cyclopropyl | N-alkylation | Cyclopropylamine | 2-(chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole |
Oxadiazole C–N bond | Cyclodehydration | 2-Chlorophenylacetic hydrazide | Chloroacetic acid |
The 1,3,4-oxadiazole ring is synthesized through cyclodehydration of 2-chloro-N'-(2-(2-chlorophenyl)acetyl)acetohydrazide, itself derived from 2-(2-chlorophenyl)acetic acid hydrazide and chloroacetic acid. Hydrazide formation proceeds via esterification (methanol, H₂SO₄) followed by hydrazinolysis (80–90% yield) [2] [5] [7]. Cyclization employs dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which activate the carbonyl for intramolecular nucleophilic attack by the hydrazide nitrogen, forming the oxadiazole ring with simultaneous water elimination. POCl₃ (reflux, 4–6 h) achieves superior regioselectivity (>95%) for 2,5-disubstituted oxadiazoles versus SOCl₂, minimizing di-adduct formation [5] [7]. Microwave-assisted cyclization (150°C, 20 min) boosts yields to 88–92% by suppressing thermal decomposition [7]. The resultant 2-(chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is crystallized from ethanol, with purity >98% confirmed by HPLC.
Table 2: Cyclization Agents for Oxadiazole Ring Formation
Agent | Conditions | Yield (%) | Regioselectivity | By-products |
---|---|---|---|---|
POCl₃ | Reflux, 4–6 h | 85–90 | >95% | <5% Di-substituted adduct |
SOCl₂ | Reflux, 8 h | 70–75 | 85–90% | 10–15% Chlorinated impurities |
(COCl)₂/DMF | 80°C, 2 h | 80–85 | 90–93% | 7–10% Amide dimer |
MW/POCl₃ | 150°C, 20 min | 88–92 | >97% | <3% |
Chlorine atoms are introduced at two stages: electrophilic aromatic substitution for the 2-chlorophenyl group and Appel reaction for the chloromethyl side chain. The aryl chloride is installed early using Cl₂/FeCl₃ on phenylacetic acid, achieving >98% regioselectivity at the ortho position due to the directing effect of the electron-withdrawing carboxylic acid [3] [6]. For the oxadiazole precursor, the chloromethyl group is incorporated via Appel chlorination of the hydroxymethyl intermediate (derived from oxadiazole-2-carboxylate reduction). Using CCl₄/PPh₃ at 0–5°C, this method affords 93–95% yield with minimal di- or trichlorination by-products (<2%) [6]. Alternative agents like SOCl₂ risk oxadiazole ring degradation above 60°C. The high electrophilicity of the chloromethyl group is essential for subsequent N-alkylation with cyclopropylamine.
Cyclopropylamine couples with the chloromethyl-oxadiazole intermediate via SN₂ reaction under mild conditions (acetonitrile, K₂CO₃, 50°C, 8 h). The oxadiazole’s electron-withdrawing nature enhances the electrophilicity of the –CH₂Cl group, enabling 85–90% conversion without ring opening of the strained cyclopropane [3] [4]. Solvent selection is critical: DMF accelerates racemization of chiral cyclopropanes, while acetonitrile preserves stereointegrity. For industrial scale, phase-transfer catalysis (tetrabutylammonium bromide) improves efficiency, reducing reaction time to 3 h with 92% isolated yield [4]. The product, N-cyclopropyl-1,3,4-oxadiazol-2-methanamine, is isolated as a stable hydrochloride salt (m.p. 142–144°C) after treatment with HCl gas.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: